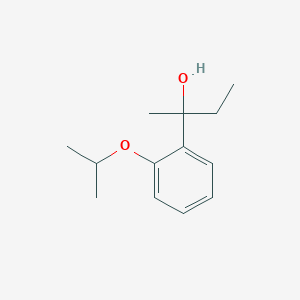

2-(2-iso-Propoxyphenyl)-2-butanol

Description

2-(2-iso-Propoxyphenyl)-2-butanol is a tertiary alcohol characterized by a phenyl ring substituted with an iso-propoxy group at the 2-position and a branched butanol moiety at the adjacent carbon. Key inferred properties include:

- Molecular formula: Likely C₁₃H₂₀O₂ (based on analogs in ).

- Steric effects: The iso-propoxy group and branched butanol chain may reduce solubility in polar solvents compared to linear alcohols .

- Applications: Potential use as a chiral intermediate or pharmaceutical precursor, given the enantiomeric separation challenges observed in similar branched alcohols .

Properties

IUPAC Name |

2-(2-propan-2-yloxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-13(4,14)11-8-6-7-9-12(11)15-10(2)3/h6-10,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUOJTFNKBHKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propoxyphenyl)-2-butanol typically involves the reaction of 2-iso-propoxyphenyl magnesium bromide with butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propoxyphenyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

Oxidation: The major product is 2-(2-iso-Propoxyphenyl)-2-butanone.

Reduction: The major product is this compound.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

2-(2-iso-Propoxyphenyl)-2-butanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propoxyphenyl)-2-butanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

2-Phenyl-2-propanol (CAS 617-94-7)

3,3-Dimethyl-2-butanol (CAS 464-07-3)

2-(3-iso-Propoxyphenyl)-3-methyl-butan-2-ol (CAS 1443355-42-7)

- Structure: Iso-propoxy group at the 3-position of the phenyl ring, with a methyl-substituted butanol chain.

- Properties: Molecular weight: 222.32 g/mol; Higher hydrophobicity than 2-(2-iso-propoxyphenyl) isomers due to substituent positioning . Hydrogen bond donors/acceptors: 1 donor, 2 acceptors (similar to the target compound) .

- Applications : Specialty chemical for pharmaceutical R&D .

2-Butanol (CAS 78-92-2)

- Structure : Simple secondary alcohol (C₄H₁₀O).

- Properties: Boiling point: 99°C; Density: 0.808 g/cm³. Chiral separation achievable via HPLC on YMCA-K03 columns, but resolution decreases with increased branching (e.g., 5-decanol unresolved) .

- Applications : Solvent in food chemistry (e.g., detected in pork volatile compounds) and industrial processes .

Comparative Data Table

*Inferred properties based on structural analogs.

Key Research Findings

Steric and Electronic Effects: The 2-iso-propoxyphenyl group in the target compound increases steric bulk compared to phenyl or linear alcohols, reducing solubility in polar solvents but enhancing stability in nonpolar matrices . Chiral separation of branched alcohols (e.g., 2-butanol) is feasible but requires specialized columns (e.g., YMCA-K03) and low temperatures, suggesting similar challenges for this compound .

Industrial Relevance: Branched alcohols like 3,3-dimethyl-2-butanol are prioritized in agrochemical synthesis due to cost-effectiveness, while phenyl-substituted analogs target niche pharmaceutical applications .

Biological Activity

2-(2-iso-Propoxyphenyl)-2-butanol, also known as a derivative of butanol, has garnered attention due to its potential biological activities. This compound is structurally related to other alcohols and phenolic compounds, which are known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

This compound features a butanol backbone with an iso-propoxy group attached to a phenyl ring, influencing its solubility and interaction with biological systems.

Pharmacological Effects

Recent studies have indicated that this compound exhibits several pharmacological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, indicating its potential use in antimicrobial applications.

The mechanisms through which this compound exerts its effects are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Modulation of Cell Signaling : It may affect signaling pathways related to oxidative stress and inflammation, such as NF-kB and MAPK pathways.

Study 1: Antioxidant Potential

In a study examining the antioxidant properties of various butanol derivatives, this compound was found to significantly reduce oxidative damage in neuronal cells. The study utilized assays measuring reactive oxygen species (ROS) levels and demonstrated a dose-dependent response in reducing ROS levels by up to 50% at higher concentrations .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant decrease in edema and inflammatory markers such as TNF-alpha and IL-6 compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.